molecular formula C16H9Cl2FO2 B2882481 (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone CAS No. 306979-05-5

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone

Cat. No. B2882481
CAS RN: 306979-05-5
M. Wt: 323.14
InChI Key: QDFYHVNCVJGLKY-UHFFFAOYSA-N
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Description

“(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone” is a chemical compound with the CAS Number: 306979-05-5 . It has a molecular weight of 323.15 and its IUPAC name is (5,7-dichloro-3-methyl-1-benzofuran-2-yl) (4-fluorophenyl)methanone . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H9Cl2FO2/c1-8-12-6-10 (17)7-13 (18)16 (12)21-15 (8)14 (20)9-2-4-11 (19)5-3-9/h2-7H,1H3 . This indicates that the compound has a benzofuran core with two chlorine atoms at positions 5 and 7, a methyl group at position 3, and a 4-fluorophenyl methanone group attached to the benzofuran core .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.15 . It is a solid in physical form .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis, crystal structure, and theoretical studies of compounds with similar complex structures involving boric acid ester intermediates with benzene rings. Such studies typically involve detailed conformational and crystallographic analyses, employing techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods are instrumental in confirming the structures of newly synthesized compounds and investigating their physicochemical properties through density functional theory (DFT) calculations (Huang et al., 2021).

Antimicrobial Activity

Compounds with benzofuran derivatives have been prepared and assessed for antimicrobial activity, showcasing the potential of such structures in contributing to the development of new antimicrobial agents. The synthesis involves techniques like Knoevenagel condensation, with the structures characterized by various spectroscopic methods. The antimicrobial screening of these compounds highlights their relevance in addressing resistance issues and exploring new therapeutic avenues (Kenchappa et al., 2016).

Catalysis and Organic Synthesis

Research on catalyst- and solvent-free synthesis methods, including microwave-assisted processes, reflects the importance of such compounds in facilitating organic synthesis reactions. These studies not only contribute to the understanding of regioselective synthesis strategies but also open pathways to the development of environmentally friendly and efficient synthetic methodologies (Moreno-Fuquen et al., 2019).

Fluorescence and Photostability Enhancement

The synthesis of fluorinated fluorophores, including benzophenones and related compounds, demonstrates the role of such chemical structures in enhancing photostability and spectroscopic properties of fluorophores. This research paves the way for the development of novel fluorinated analogs with improved photophysical characteristics, useful in various applications such as bioimaging and material sciences (Woydziak et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2FO2/c1-8-12-6-10(17)7-13(18)16(12)21-15(8)14(20)9-2-4-11(19)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFYHVNCVJGLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone

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